4-Pentynoic acid ethyl ester

描述

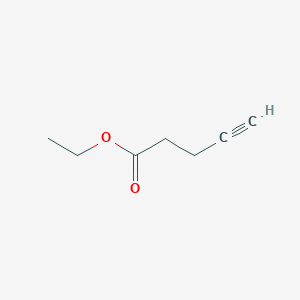

4-Pentynoic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

C7H10O2C_7H_{10}O_2C7H10O2

. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action

It’s known that the compound can act as a reactant in copper-catalyzed regioselective silylcupration of terminal alkynes to form α-vinylsilanes

Biochemical Pathways

Its role as a reactant in chemical synthesis suggests it may participate in various biochemical reactions .

Result of Action

As a reactant in chemical synthesis, it likely contributes to the formation of other compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl pent-4-ynoate. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.

生物活性

4-Pentynoic acid ethyl ester (CAS No. 6089-09-4), also known as propargylacetic acid ethyl ester, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent studies and findings.

- Molecular Formula: C₅H₈O₂

- Molecular Weight: 100.12 g/mol

- Boiling Point: Approximately 110 °C at 30 mm Hg

- Solubility: Soluble in low polarity organic solvents; limited solubility in water

Hypoglycemic Properties

Research indicates that this compound exhibits hypoglycemic properties. In animal studies, it has been shown to:

- Increase liver tyrosine aminotransferase levels.

- Elevate plasma corticosterone levels.

- Decrease blood sugar levels in rats, suggesting its potential role in metabolic regulation and diabetes management.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Enol Lactone Formation: The compound can undergo cyclization reactions to form enol lactones, which are biologically active intermediates. This reaction is facilitated through copper-catalyzed intramolecular cyclizations, influencing cellular metabolism and signaling pathways.

- Interaction with Enzymatic Systems: The hydrolysis of the compound can release biologically active metabolites that may engage with enzymatic systems, further modulating metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Pentenoic Acid Ethyl Ester | C₇H₁₀O₂ | Contains a double bond; different reactivity profile |

| Propargyl Alcohol | C₃H₄O | Alkyne functional group; used in similar synthesis |

| Butynoic Acid Ethyl Ester | C₆H₁₀O₂ | Shorter carbon chain; different physical properties |

| 3-Pentynoic Acid Ethyl Ester | C₇H₁₀O₂ | Variation in position of the triple bond |

Case Studies and Research Findings

-

Animal Studies on Metabolic Effects:

- In a study conducted on rats, administration of this compound resulted in significant reductions in blood glucose levels. The study highlighted its potential for use in treating conditions related to insulin resistance and diabetes.

- Synthesis and Reactivity:

- Potential Applications in Drug Development:

科学研究应用

Synthesis and Reactivity

The compound can be synthesized through various methods, including the reaction of 4-pentynoic acid with ethyl alcohol in the presence of acid catalysts. Its unique alkyne structure allows it to participate in several chemical reactions, making it a valuable precursor for synthesizing other compounds.

Table 1: Synthesis Methods

| Method | Yield | Conditions |

|---|---|---|

| EDC Coupling | 81% | DCM solvent, ice-cold conditions |

| Reduction Reaction | Variable | Lithium aluminum hydride used for converting to alcohol |

Organic Synthesis

4-Pentynoic acid ethyl ester serves as a starting material for synthesizing various organic compounds. For instance, it can be reduced to form 4-pentyn-1-ol, which can undergo further modifications to create diverse molecules.

Medicinal Chemistry

Research indicates that this compound exhibits hypoglycemic properties. In animal studies, it has been shown to increase liver tyrosine aminotransferase levels while decreasing blood sugar levels. This suggests potential applications in metabolic regulation and diabetes management.

Additionally, derivatives of this compound have been explored for their antispasmodic effects and regulatory impact on gastric and intestinal hyperkinesia .

Drug Development

The compound has been utilized in the development of novel therapeutic agents. For example, structural analogs have been investigated as inhibitors of cyclin-dependent kinases, which are critical in cancer treatment . These compounds demonstrate anti-proliferative activity against various tumors.

Case Study 1: Hypoglycemic Effects

A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in blood glucose levels. The mechanism was linked to enhanced liver enzyme activity involved in glucose metabolism.

Case Study 2: Antispasmodic Activity

Another investigation focused on the therapeutic potential of amino esters derived from this compound. These compounds exhibited notable antispasmodic effects, suggesting their usefulness in treating gastrointestinal disorders .

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparative analysis with similar compounds. The following table highlights some relevant structural analogs:

属性

IUPAC Name |

ethyl pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFVBLCWAIVAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212418 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63093-41-4 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl pent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Pentynoic acid ethyl ester useful in material science?

A1: this compound possesses a terminal alkyne group, which can participate in versatile click chemistry reactions, specifically the Glaser coupling. [, ] This allows for the controlled and efficient modification of polymers, leading to the creation of novel materials with tailored properties.

Q2: Can you give an example of how this compound is used to synthesize novel materials?

A2: One example is the synthesis of tadpole-like single-chain polymeric nanoparticles (TPPs). [] Researchers utilized this compound incorporated within a poly(2-(methacryloyloxy)ethyl pent-4-ynoate)-r-poly(hydroxyethyl methacrylate) (PMAEP-r-PHEMA) block. The terminal alkyne group of the this compound derivative allows for the attachment of a poly(2-(dimethylamino)ethyl methacrylate (PDMAEMA) linear chain via Glaser coupling. This results in a TPP with the PMAEP-r-PHEMA block acting as the “head” and the PDMAEMA chain acting as the "tail". These TPPs exhibit amphiphilic properties and can self-assemble into superparticles in aqueous solutions, showcasing their potential as drug delivery systems.

Q3: Are there other applications of this compound in materials beyond the example mentioned?

A3: While the provided research focuses on TPP synthesis, the versatility of the terminal alkyne in this compound suggests potential applications in various material science domains. For instance, it can be used to functionalize surfaces [], create crosslinked polymer networks, or develop responsive materials. Further research exploring these applications is necessary to fully understand the potential of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。